molecular formula C21H18N6O3 B12162713 N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B12162713
M. Wt: 402.4 g/mol
InChI Key: YDTMXRLXLKNNIC-UHFFFAOYSA-N
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Description

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that features a quinoxaline core, a pyrimidine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of an o-phenylenediamine with a dicarbonyl compound such as glyoxal under acidic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the quinoxaline ring can be achieved through selective hydroxylation using reagents like hydrogen peroxide in the presence of a catalyst.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, where the quinoxaline derivative is treated with an appropriate alkyl halide.

    Formation of the Benzamide Group: The benzamide moiety is synthesized by reacting the intermediate with 4-aminobenzoyl chloride under basic conditions.

    Pyrimidine Coupling: Finally, the pyrimidine group is attached through a nucleophilic substitution reaction, where the benzamide intermediate reacts with a pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.

Major Products

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various functionalized aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Its ability to interact with specific molecular targets is of particular interest.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and 2,3-dihydroquinoxaline share the quinoxaline core.

    Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-diaminopyrimidine share the pyrimidine moiety.

    Benzamide Derivatives: Compounds like 4-aminobenzamide and N-(4-aminophenyl)benzamide share the benzamide group.

Uniqueness

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide is unique due to its combination of the quinoxaline, pyrimidine, and benzamide groups. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C21H18N6O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C21H18N6O3/c28-18(14-6-8-15(9-7-14)25-21-23-10-3-11-24-21)22-12-13-27-17-5-2-1-4-16(17)26-19(29)20(27)30/h1-11H,12-13H2,(H,22,28)(H,26,29)(H,23,24,25)

InChI Key

YDTMXRLXLKNNIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4

Origin of Product

United States

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